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Compound of Interest
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Cat. No.: B1213401 Get Quote

Introduction

Quindoline and its derivatives represent a privileged class of heterocyclic aromatic compounds

that have garnered significant attention in the field of bioimaging.[1] Possessing a fused

benzene and pyridine ring system, the quindoline scaffold exhibits a range of advantageous

photophysical properties, including high quantum yields, significant Stokes shifts, and excellent

photostability.[1][2] These characteristics, combined with the ease of functionalization, allow for

the rational design of fluorescent probes that can selectively detect and visualize a wide array

of biological analytes and microenvironmental changes within living cells and organisms.[2][3]

This makes them indispensable tools for researchers, scientists, and drug development

professionals in diagnosing diseases and understanding complex biological processes at the

molecular level.[1]

Key Applications in Bioimaging

Quindoline-based probes have been successfully developed for a multitude of bioimaging

applications, leveraging mechanisms like Intramolecular Charge Transfer (ICT), Photo-Induced

Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[2][3]

pH Sensing: Precise regulation of pH is crucial for various cellular functions. Quindoline
probes have been engineered to ratiometrically detect pH fluctuations in physiological

ranges and within specific organelles like lysosomes.[4][5] For instance, the probe DQPH

shows a significant emission shift of 57 nm with a pKa of 7.18, making it suitable for

monitoring subtle physiological pH changes.[5] Another probe, PQ-Lyso, is designed to
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localize in lysosomes and ratiometrically respond to pH changes with a large emission shift

of 76 nm.[4]

Viscosity Sensing: Cellular viscosity is a key indicator of the health and function of

subcellular organelles.[6] Quindoline probes sensitive to viscosity have been developed to

image viscosity changes in mitochondria and lysosomes.[6][7] Probes like QL and QLS

exhibit a remarkable increase in fluorescence quantum yield (up to 37-fold) as viscosity

increases, allowing for the quantification of viscosity in living HeLa cells.[7] The dual-

functional probe CMTP-1 can simultaneously monitor mitochondrial viscosity and

monoamine oxidase A (MAO-A) activity.[6][8]

Metal Ion Detection: Imbalances in metal ion concentrations are linked to various diseases.

Quindoline derivatives have been designed as "turn-on" fluorescent sensors for essential

metal ions like Zn2+, as well as toxic ions such as Al3+ and Fe3+.[3][9][10] The probe QP2,

for example, selectively detects Zn2+ with a low detection limit of 17.7 nM through an

aggregation-induced emission (AIE) mechanism.[3]

Lipid Droplet and Organelle Imaging: Specific quindoline probes have been synthesized for

targeting and imaging lipid droplets, which are crucial in cellular energy homeostasis.[2][11]

Multiphoton fluorescent probes based on quindoline offer deeper tissue penetration and

lower phototoxicity for imaging lipid droplets in living cells.[2][11] Furthermore, probes have

been developed to specifically target other organelles like mitochondria and lysosomes for

various sensing applications.[6][7]

Quantitative Data Summary
The photophysical and sensing properties of various quindoline-based fluorescent probes are

summarized below for easy comparison.
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Probe
Name

Target
Analyte/Org
anelle

Excitation
(λex)

Emission
(λem)

Key
Quantitative
Data

Cell Line /
Organism

PQ-Lyso
Lysosomal

pH

494 nm / 570

nm

(Ratiometric)

430-510 nm

& 520-600

nm

pKa

adaptable for

lysosomes;

76 nm

emission

shift.[4]

NIH 3T3

cells[4]

DQPH
Physiological

pH
450 nm

531 nm / 588

nm

(Ratiometric)

pKa = 7.18;

Linear pH

range: 6.35-

8.00; 57 nm

emission

shift.[5]

Living cells[5]

QL
Lysosomal

Viscosity
Not Specified Not Specified

28-fold

increase in

quantum

yield with

viscosity

(2.55 to 1150

cP).[7]

HeLa cells[7]

QLS
Mitochondrial

Viscosity
Not Specified Not Specified

37-fold

increase in

quantum

yield with

viscosity

(2.55 to 1150

cP).[7]

HeLa cells[7]

CMTP-1

Mitochondrial

Viscosity &

MAO-A

Not Specified Not Specified

"Turn-on"

fluorescence

response to

viscosity.[6]

[8]

Neuroblasto

ma cells,

Zebrafish[6]

[8]
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QP2 Zn2+ Not Specified Not Specified

Detection

Limit: 17.7

nM; Forms

2:1 complex

with Zn2+.[3]

HepG2 cells,

Plants[3]

NIQ Al3+ Not Specified Not Specified

Binding

Constant (Ka)

= 3.27 x 10^5

M^-1.[11]

Living

cells[11]

Sensor 1 Fe3+ Not Specified Not Specified

Forms 1:1

complex with

Fe3+; IC50 =

225.2 μM.[12]

Cells,

Zebrafish[12]

Experimental Protocols
Protocol 1: General Live Cell Staining and Imaging

This protocol provides a general guideline for staining live cells with a quindoline-based

fluorescent probe. Optimization of probe concentration and incubation time is recommended for

each specific probe and cell line.

Materials:

Quindoline fluorescent probe stock solution (e.g., 1 mM in DMSO)

Cell culture medium (e.g., DMEM)

Phosphate-Buffered Saline (PBS)

Cells cultured on glass-bottom dishes or multi-well plates

Fluorescence microscope with appropriate filter sets

Procedure:
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Cell Culture: Seed cells on a suitable imaging dish or plate and culture until they reach 50-

70% confluency.

Probe Preparation: Prepare a working solution of the quindoline probe by diluting the stock

solution in serum-free cell culture medium to the desired final concentration (typically 1-10

µM).

Cell Staining:

Remove the culture medium from the cells.

Wash the cells once with pre-warmed PBS.

Add the probe working solution to the cells.

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a specified time (e.g., 15-60

minutes). This step should be optimized for each probe.[4]

Washing:

Remove the probe solution.

Wash the cells two to three times with pre-warmed PBS to remove any excess probe.

Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the stained cells

immediately using a fluorescence microscope with the appropriate excitation and emission

filters.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the cytotoxicity of the quindoline probe to ensure that it does

not adversely affect cell viability at the working concentrations used for imaging.

Materials:

Quindoline fluorescent probe

Cells (e.g., HepG2, HeLa)
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96-well plates

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells

per well and allow them to adhere overnight.

Probe Treatment: Prepare serial dilutions of the quindoline probe in complete culture

medium. Remove the old medium from the cells and add 100 µL of the medium containing

different concentrations of the probe (e.g., 0, 5, 10, 20, 50 µM). Include a control group with

medium only.

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for

another 4 hours.

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the control group. A viability above

85-90% is generally considered low cytotoxicity for imaging applications.[3]
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Caption: Generalized pathway for a 'turn-on' quindoline fluorescent probe.
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Caption: Experimental workflow for live cell imaging with a quindoline probe.
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Structural Modifications
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Caption: Relationship between quindoline probe structure and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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